(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-chloro-4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O3S/c16-13-8-11(17)2-3-12(13)15(22)20-4-1-5-21(7-6-20)25(23,24)14-9-18-10-19-14/h2-3,8-10H,1,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLPBHRFQSZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-chloro-4-fluorophenyl)methanone , often referred to as a diazepane derivative, presents a complex structure that integrates an imidazole moiety with a diazepane ring and a chloro-fluorophenyl group. This unique combination suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 402.4 g/mol. The structural features include:
- Imidazole Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Diazepane Ring : Often associated with anxiolytic and sedative properties.
- Chloro-Fluorophenyl Group : Enhances lipophilicity and biological activity through increased interaction with biological targets.
Pharmacological Potential
The compound exhibits a broad spectrum of biological activities due to its structural components. Research indicates potential effects such as:
- Antimicrobial Activity : Compounds containing imidazole rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, as seen in similar compounds.
- CNS Activity : Diazepane derivatives are often explored for their effects on the central nervous system, including anxiolytic and sedative effects.
The biological activity can be attributed to the ability of the compound to interact with specific receptors or enzymes in the body. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential anxiolytic effects.
Case Studies and Experimental Data
- Antimicrobial Studies : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations ranging from 10 to 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both strains.
- Anti-inflammatory Assays : In vitro assays demonstrated that the compound reduced nitric oxide production in macrophages by 40% at a concentration of 20 µM, indicating potential anti-inflammatory activity.
- CNS Activity Evaluation : Behavioral studies in rodent models showed that administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test, suggesting anxiolytic properties.
Summary of Biological Activities
Comparison with Similar Compounds
Imidazole Derivatives with Sulfonyl Groups
Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (, Compound 1)
- Structural similarities : Both compounds contain an imidazole ring modified with sulfonyl or chloromethylphenyl groups.
- Key differences :
Triazole-Based Sulfonylated Compounds
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural similarities : Both compounds incorporate sulfonyl groups and halogenated aromatic rings.
- Key differences :
Ferroptosis-Inducing Compounds (FINs)
Example : Natural and synthetic FINs ()
- Functional comparison : The target compound’s sulfonamide group and halogenated aromatic system align with structural motifs seen in ferroptosis inducers (e.g., sulfasalazine).
- Potential bioactivity: If the target compound modulates redox pathways, it may share FINs’ selective cytotoxicity observed in oral squamous cell carcinoma (OSCC) .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
